2,4-Dihydroxy-6-propylbenzoic acid

Overview

Description

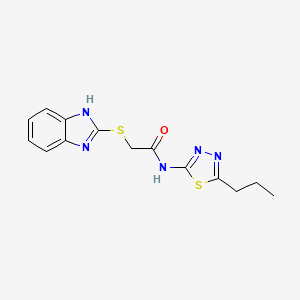

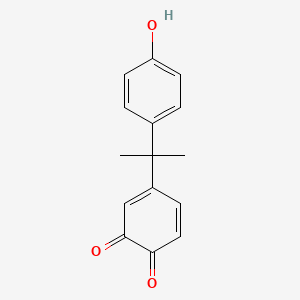

2,4-Dihydroxy-6-propylbenzoic acid, also known as divaric acid, is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . It is an intermediate in the biosynthesis of the cannabinoids cannabigerol (CBG) and cannabigerovarinic acid (CBGV) .

Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-6-propylbenzoic acid consists of a benzene ring with two hydroxyl groups and a propyl group attached to it . The IUPAC name is 2,4-dihydroxy-6-propylbenzoic acid . The InChI code is1S/C10H12O4/c1-2-3-6-4-7 (11)5-8 (12)9 (6)10 (13)14/h4-5,11-12H,2-3H2,1H3, (H,13,14) . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dihydroxy-6-propylbenzoic acid include a molecular weight of 196.20 g/mol . It has a topological polar surface area of 77.8 Ų, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass is 196.07355886 g/mol .Scientific Research Applications

Intermediate in Cannabinoid Biosynthesis

2,4-Dihydroxy-6-propylbenzoic acid: is utilized as an intermediate in the biosynthesis of cannabinoids . This application is crucial for the development of cannabinoid-based therapies and drugs, which are gaining attention for their potential medicinal benefits.

Antioxidant Properties

The compound exhibits antioxidant properties, which are important in the prevention of oxidative stress-related cellular damage . Research in this area could lead to the development of new antioxidant therapies for diseases caused by oxidative stress.

Antiviral Agent

Its application as an antiviral agent is another significant area of research . The compound could be used to create new antiviral drugs, especially in the wake of emerging viral diseases.

Advanced Oxidation Processes (AOPs)

2,4-Dihydroxy-6-propylbenzoic acid: can be involved in advanced oxidation processes for the degradation of environmental contaminants like 2,4-dichlorophenoxyacetic acid (2,4-D) . This application is vital for environmental remediation efforts.

Microbial Biodegradation

The compound’s role in microbial biodegradation is a promising field, particularly in the degradation of herbicides based on 2,4-D . This process is beneficial for reducing environmental pollution and promoting sustainable agricultural practices.

Material Science Research

Lastly, the compound finds its use in material science research, where it may contribute to the development of new materials with enhanced properties .

properties

IUPAC Name |

2,4-dihydroxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-3-6-4-7(11)5-8(12)9(6)10(13)14/h4-5,11-12H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVVNGIVVYEIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197022 | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-6-propylbenzoic acid | |

CAS RN |

4707-50-0 | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 2,4-dihydroxy-6-propylbenzoic acid motif interact with PTP1B, and what are the potential downstream effects of this interaction?

A: Research indicates that the 2,4-dihydroxy-6-propylbenzoic acid motif, common to several varic acid analogs, demonstrates similar binding interactions with the active site of PTP1B []. While the exact binding mode can vary slightly among different analogs containing this motif, they generally interact with key residues within the PTP1B active site, potentially mimicking the natural substrate binding.

Q2: How does modifying the structure of compounds containing the 2,4-dihydroxy-6-propylbenzoic acid core affect their binding affinity to PTP1B?

A: The study highlights the importance of structure-activity relationships (SAR) by demonstrating that even small modifications to the 2,4-dihydroxy-6-propylbenzoic acid core can significantly impact binding affinity to PTP1B []. Researchers observed that while compounds 1, 4, and 6, all containing the core motif, exhibited similar interactions with the active site, compounds 3 and 5, with structural variations, displayed different binding characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1209959.png)

![2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1209962.png)

![N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1209963.png)

![5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide](/img/structure/B1209964.png)

![N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide](/img/structure/B1209966.png)

![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)

![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)